Mass Spectrometric Differentiation: A +5.03 Da Shift Enables Unambiguous Analyte Discrimination
D-Phenylglycyl Cephalexin-d5 provides a definitive mass shift compared to its unlabeled counterpart, D-Phenylglycyl Cephalexin. The incorporation of five deuterium atoms (replacing five hydrogen atoms) increases the molecular weight by approximately 5.03 Da (485.57 g/mol vs. 480.54 g/mol) [1]. This mass difference is easily resolved by modern tandem mass spectrometers, allowing for distinct and interference-free selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions . In contrast, using a non-deuterated structural analog as an internal standard risks isobaric or near-isobaric interferences, compromising quantification accuracy [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 485.57 |
| Comparator Or Baseline | D-Phenylglycyl Cephalexin (unlabeled): 480.54 |
| Quantified Difference | +5.03 Da (mass shift) |
| Conditions | Standard MS calculation based on molecular formula |
Why This Matters
The unambiguous mass separation ensures accurate and precise quantification by eliminating signal overlap between the analyte and internal standard, a critical requirement for validated LC-MS/MS methods.
- [1] Pharmaffiliates. (n.d.). D-Phenylglycyl Cephalexin-d5. CAS NA. Product Datasheet. View Source
- [2] KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. View Source
